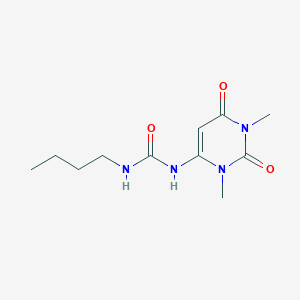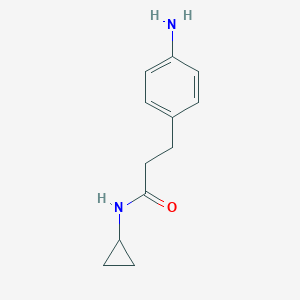
3-(4-氨基苯基)-N-环丙基丙酰胺
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an amine, an ester, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. It may also include studying the compound’s stability under different conditions.科学研究应用
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .
- Methods : The study used experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile, supported by calculated wavenumbers . The charge delocalization within the molecule was studied through NBO analysis .
- Results : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .
-
Boronic Acids for Sensing and Other Applications
- Summary : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Anti-rheumatoid Arthritis Activities of 3-(4-aminophenyl)-coumarin Derivatives
- Summary : A study was conducted on the synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of the study are not specified in the available information .
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .
- Methods : The study used experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile, supported by calculated wavenumbers . The charge delocalization within the molecule was studied through NBO analysis .
- Results : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .
-
Boronic Acids for Sensing and Other Applications
- Summary : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Anti-rheumatoid Arthritis Activities of 3-(4-aminophenyl)-coumarin Derivatives
- Summary : A study was conducted on the synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of the study are not specified in the available information .
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .
- Methods : The study used experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile, supported by calculated wavenumbers . The charge delocalization within the molecule was studied through NBO analysis .
- Results : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .
-
Boronic Acids for Sensing and Other Applications
- Summary : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Anti-rheumatoid Arthritis Activities of 3-(4-aminophenyl)-coumarin Derivatives
- Summary : A study was conducted on the synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of the study are not specified in the available information .
安全和危害
This involves looking at the compound’s toxicity, flammability, and other hazards. It includes precautions that need to be taken while handling and storing the compound.
未来方向
This could involve potential applications of the compound, or areas where further research is needed.
For a specific compound, these analyses would require detailed study and experimentation. If you have a different compound or a related topic you’re interested in, feel free to ask!
属性
IUPAC Name |
3-(4-aminophenyl)-N-cyclopropylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQIJCPXBCHLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363657 | |
| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-N-cyclopropylpropanamide | |
CAS RN |
698992-37-9 | |
| Record name | 4-Amino-N-cyclopropylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698992-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



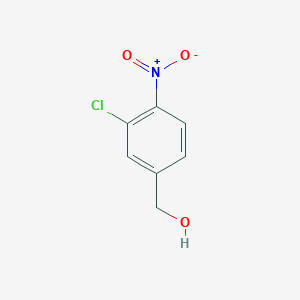
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
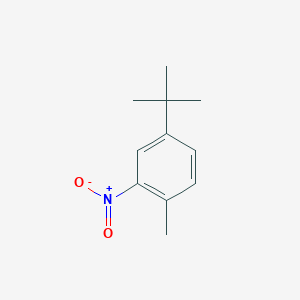
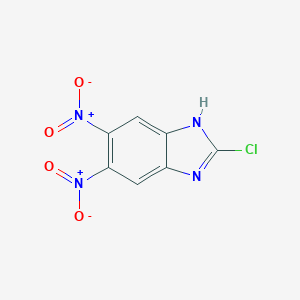
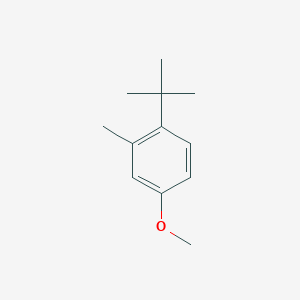
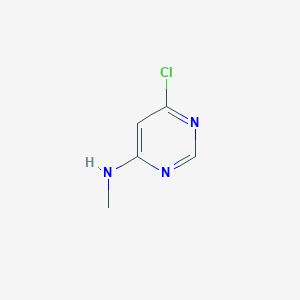
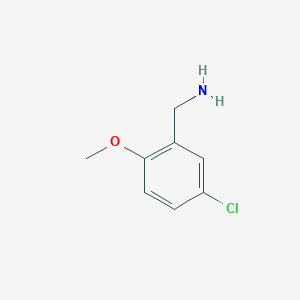
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
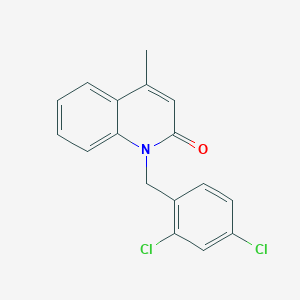
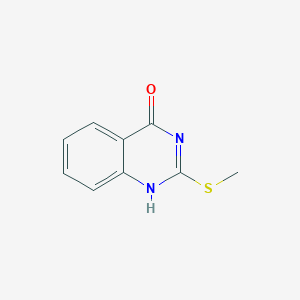
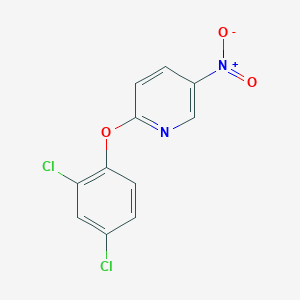
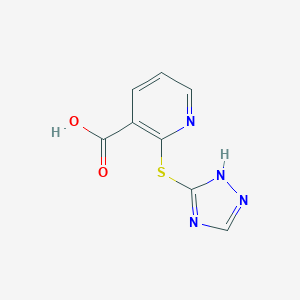
![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)
